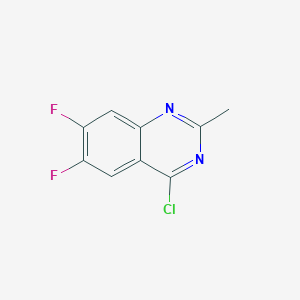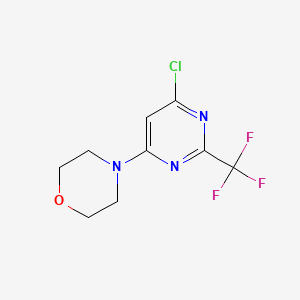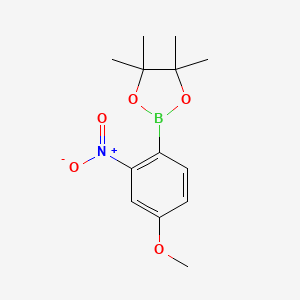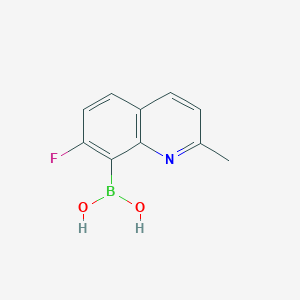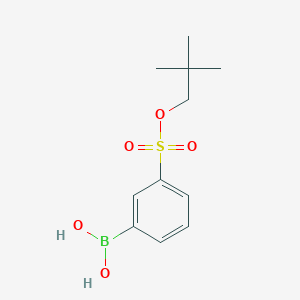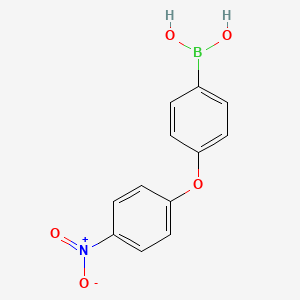![molecular formula C16H19NO3 B1393189 Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 952423-57-3](/img/structure/B1393189.png)
Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
概要
説明
“Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular weight of “Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate” is 273.33 . The InChI code for this compound is 1S/C16H19NO3/c18-10-13-8-14-6-7-15(9-13)17(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,10,13-15H,6-9,11H2/t13-,14-,15?/m0/s1 .Chemical Reactions Analysis
The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives . The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .科学的研究の応用
Synthesis and Structural Studies
Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate has been a focus in the synthesis and structural analysis of novel chemical compounds. For instance, Diez et al. (1991) conducted a study on the synthesis and structural analysis of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives, revealing significant insights into their conformation and stereochemistry (Diez et al., 1991). Similarly, Reznikov et al. (1991) explored the synthesis of bicyclic β-oxo nitrones, derivatives of 6-azabicyclo[3.2.1] octane, showcasing their reactivity and potential applications in various chemical processes (Reznikov, Urzhuntseva, & Volodarskii, 1991).
Constrained Proline Analogue
In the realm of amino acid analogues, Casabona, Jiménez, and Cativiela (2007) developed an 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue with a bicyclic structure. This work highlights the potential of these compounds in the development of new peptide structures and pharmaceutical applications (Casabona, Jiménez, & Cativiela, 2007).
Chiral Auxiliaries and Scaffolds
The synthesis and utilization of chiral auxiliaries and scaffolds derived from benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate have been investigated for their potential in organic synthesis. For example, Martens and Lübben (1990) synthesized a new chiral auxiliary, demonstrating its utility in creating stereochemically complex molecules (Martens & Lübben, 1990).
Novel Synthesis Methods
Advancements in synthesis methods involving benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate have been a topic of research. For instance, Kim, Schweri, and Deutsch (2003) explored new synthesis methods for creating 8-substituted isotropane dopamine uptake inhibitors, showcasing the compound's versatility in medicinal chemistry (Kim, Schweri, & Deutsch, 2003).
Application in Drug Discovery
The compound's application in drug discovery, particularly as a molecular scaffold or intermediate, has been an area of significant research. Studies like those conducted by Huscroft et al. (2006) on neurokinin (NK1) antagonists highlight its potential in developing new therapeutic agents (Huscroft et al., 2006).
特性
IUPAC Name |
benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-10-13-8-14-6-7-15(9-13)17(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,10,13-15H,6-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCKJIDKOVNEIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


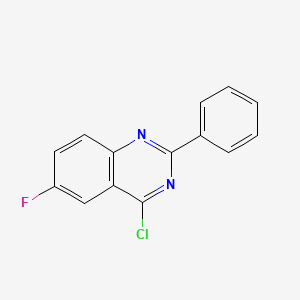
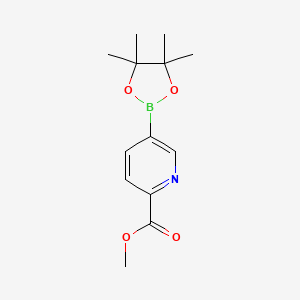
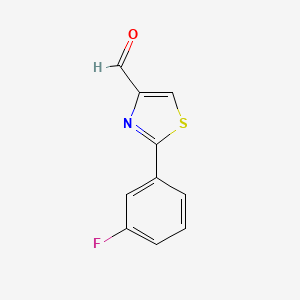
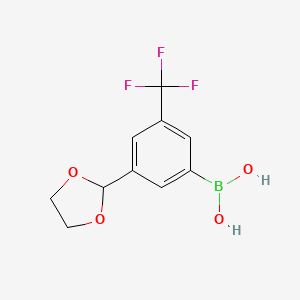
![N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1393114.png)
![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1393115.png)
![(E)-Methyl 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)acrylate](/img/structure/B1393116.png)
